Isoetharine

Vue d'ensemble

Description

L’isoétharine est un agoniste sélectif des récepteurs bêta-2 adrénergiques à action courte. C’est un agent de type catéchol qui a été développé pour le traitement de l’asthme, de la respiration sifflante et de la bronchite asthmatique chronique . L’isoétharine est connue pour ses propriétés bronchodilatatrices à action rapide, ce qui la rend efficace pour soulager rapidement les bronchospasmes et l’asthme .

Méthodes De Préparation

L’isoétharine peut être synthétisée par différentes voies de synthèse. Une méthode courante consiste à faire réagir le 4-hydroxy-3-méthoxybenzaldéhyde avec l’isopropylamine pour former l’imine intermédiaire, qui est ensuite réduite en amine correspondante à l’aide de borohydrure de sodium. L’étape finale consiste à déméthyler le groupe méthoxy pour obtenir l’isoétharine . Les méthodes de production industrielles font généralement appel à des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle afin de garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

L’isoétharine subit plusieurs types de réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent convertir l’isoétharine en ses dérivés alcooliques correspondants.

Substitution : L’isoétharine peut subir des réactions de substitution, en particulier au niveau du cycle aromatique, pour former divers dérivés substitués.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais comprennent généralement des quinones, des alcools et des composés aromatiques substitués .

Applications de la recherche scientifique

L’isoétharine a une large gamme d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Isoetharine has a wide range of scientific research applications, including:

Mécanisme D'action

L’isoétharine exerce ses effets en se liant aux récepteurs bêta-2 adrénergiques sur les membranes des cellules bronchiques. Cette liaison augmente l’activité de l’adénylcyclase, ce qui augmente à son tour la formation d’AMP cyclique (AMPc). Des niveaux élevés d’AMPc entraînent la relaxation des muscles lisses bronchiques, la stimulation de l’activité ciliaire et une amélioration potentielle de l’intégrité capillaire . Les cibles moléculaires impliquées dans cette voie comprennent les récepteurs bêta-2 adrénergiques et l’adénylcyclase .

Comparaison Avec Des Composés Similaires

L’isoétharine est souvent comparée à d’autres agonistes bêta-2 adrénergiques, tels que :

Épinéphrine (adrénaline) : Le premier agoniste bêta-2 utilisé pour le bronchospasme et l’asthme.

Isoprénaline (isoprotérénol) : Le deuxième agoniste bêta-2 qui a suivi l’épinéphrine.

Orciprénaline (métaprotérénol) : Un agoniste bêta-2 qui a largement remplacé l’isoétharine en raison de ses effets secondaires cardiaques légèrement moins importants et de sa durée d’action plus longue.

Salbutamol (albutérol) : Un agoniste bêta-2 largement utilisé qui procure un soulagement plus durable que l’isoétharine.

L’isoétharine est unique par son début d’action rapide, qui procure un soulagement rapide des bronchospasmes et des symptômes de l’asthme. Elle a été largement remplacée par des agonistes bêta-2 plus récents qui offrent une durée d’action plus longue et moins d’effets secondaires .

Activité Biologique

Isoetharine, a beta-adrenergic receptor agonist, has been primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, mechanisms of action, pharmacodynamics, and clinical implications, supported by data tables and relevant case studies.

This compound functions primarily as an agonist for beta-2 adrenergic receptors, although it also interacts with beta-1 adrenergic receptors. Upon binding to these receptors, this compound activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP promotes relaxation of bronchial smooth muscle, enhances ciliary activity, and stabilizes mast cells to inhibit histamine release .

Key Mechanisms:

- Bronchodilation : this compound induces bronchodilation within 15 minutes of inhalation due to increased cAMP levels .

- Mast Cell Stabilization : It inhibits histamine release from mast cells, reducing allergic reactions .

- Ciliary Activity Enhancement : Improved ciliary function aids in mucus clearance from the airways.

Pharmacodynamics

This compound's pharmacodynamics reveal its selectivity and efficacy as a bronchodilator. It is noted for being approximately half as effective as isoproterenol but more effective than epinephrine in inducing bronchodilation .

Pharmacological Profile:

| Property | Value |

|---|---|

| Chemical Formula | C13H21NO3 |

| Molecular Weight | 239.31 g/mol |

| Half-life | Not specified |

| Administration Route | Inhalation |

| Onset of Action | ~15 minutes |

| Adverse Effects | Tachycardia, nausea, headache |

Clinical Efficacy

This compound has been evaluated in various clinical settings for its efficacy in managing bronchospasms. A notable study indicated that this compound provided rapid relief from acute bronchospasm in patients with chronic bronchitis and emphysema .

Case Study Example:

In a clinical trial involving 100 patients with COPD, this compound was administered via inhalation. The results showed a significant improvement in forced expiratory volume (FEV1) within 30 minutes post-administration compared to baseline measurements.

Safety Profile

While this compound is generally well-tolerated, it can cause side effects typical of sympathomimetic agents. These include:

- Cardiovascular Effects : Tachycardia and palpitations are common due to beta-1 receptor activation.

- Central Nervous System Effects : Some patients may experience anxiety or tremors.

- Respiratory Effects : Overuse can lead to paradoxical bronchospasm in sensitive individuals .

Summary of Findings

This compound remains a significant agent in the management of bronchospasm due to its rapid onset of action and effectiveness compared to other bronchodilators. However, its use must be carefully monitored due to potential side effects associated with beta receptor stimulation.

Propriétés

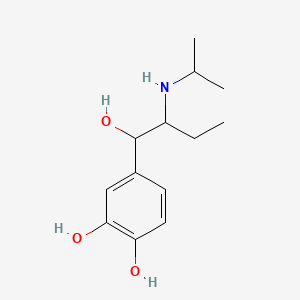

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9/h5-8,10,13-17H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYWAWARQUIQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048560 | |

| Record name | Isoetharine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoetharine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Appreciable, 3.18e+00 g/L | |

| Record name | Isoetharine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoetharine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The pharmacologic effects of isoetharine are attributable to stimulation through beta-adrenergic receptors of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP. Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. | |

| Record name | Isoetharine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

530-08-5, 79490-84-9 | |

| Record name | Isoetharine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoetharine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoetharine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoetharine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoetarine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoetharine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.